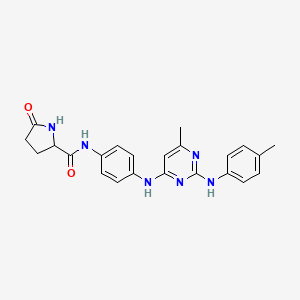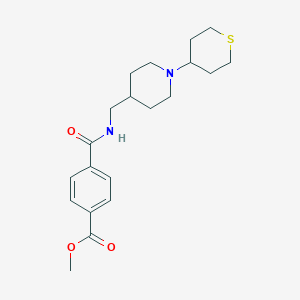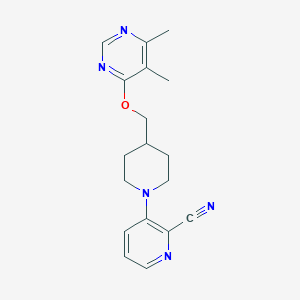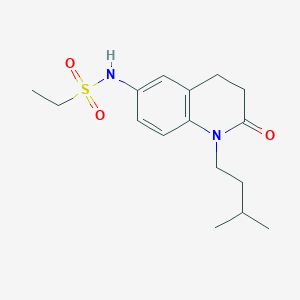![molecular formula C6H4N4O2 B2812964 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-14-9](/img/structure/B2812964.png)
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” is a nitrogen-containing heterocyclic compound . It is part of the triazole family, which is known for its superior pharmacological applications . The triazole family can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been achieved based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles or through modification of aryl substituent to 2-aryl-6,8-dinitrotriazolo . These methods have made it possible to introduce a wide range of substituents of different nature into position 2 of the dinitrotriazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a planar ring structure, which experiences varying degrees of resonance stabilization due to its three nitrogen atoms. It exhibits basic properties due to the presence of a free nitrogen lone pair of electrons.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various substituents. Nitro compounds represent one of the most important classes of organic compounds due to their wide range of biological activity and their use in the synthesis of high energy substances .Applications De Recherche Scientifique
Supramolecular Synthons and Crystal Engineering
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine derivatives exhibit unique electronic and intermolecular interactional characteristics, making them influential in forming diverse supramolecular synthons. The substitution at specific positions impacts their crystal structures significantly, making these compounds valuable for pharmaceutical development and application in crystal engineering (Chai et al., 2019).
Synthesis and Structural Modification
This compound is versatile in its ability to undergo structural modifications. For instance, the nitration of azolo[1,5-a]pyrimidin-7-amines with various agents leads to the formation of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, which can then be reduced to yield diamines. These derivatives are then subjected to heterocyclization to form annulated cycles, demonstrating the compound’s adaptability in synthetic chemistry (Gazizov et al., 2020).
Chemical Reactions and Compound Formation
This compound has the ability to react with various carbonyl compounds to form stable σH-adducts. These adducts undergo reduction and cyclocondensation, leading to the formation of 6H-pyrrolo[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines, showcasing the compound’s reactivity and the potential to create complex chemical structures (Gorbunov et al., 2008).
Antimicrobial Properties
Notably, derivatives of 6-nitro-5,6-dihydrouracil, which are structurally related to this compound, have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating the compound's potential in antimicrobial applications (Rusinov et al., 2004).
Mécanisme D'action
Target of Action
The primary target of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine is the A2a adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as signal transduction as cyclic adenosine monophosphate (cAMP).
Mode of Action
this compound interacts with its target, the A2a adenosine receptor, serving as an effector
Result of Action
It has been suggested that this compound possesses antiseptic activity , which could imply a potential role in combating bacterial infections.
Analyse Biochimique
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyridines can interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to have effects on various types of cells and cellular processes . For instance, some 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit certain enzymes, which can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-7-4-8-9(6)3-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGSHORTMYGUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2812888.png)
![N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2812890.png)






![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)

![1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2812902.png)
![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)